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molecular formula C10H12BrN B1376899 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1337523-99-5

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1376899
M. Wt: 226.11 g/mol
InChI Key: JBGXAYOORBASGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592426B2

Procedure details

6-Bromo-3,4-dihydro-2H-naphthalen-1-one (9.5 g, 42.2 mmol) was suspended in 2-propanol (250 ml); then, NaBH3 CN (13.3 g, 211 mmol) was added, followed by ammonium acetate (65.1 g, 844 mmol). The reaction mixture was then stirred at RT for 4 hours. It was subsequently heated up to reflux and stirring was continued for 22 hours. The reaction mixture was then cooled down to RT and poured into cold H2O (500 ml); the pH was adjusted to >10 with sodium hydroxide solution and the mixture was extracted with CH2Cl2 (2×25 ml). The organic layers were dried over MgSO4, filtered and concentrated in vacuo to give a crude product (9.842 g) which was purified by flash chromatography (silica gel, 100 g, 2% to 10% MeOH in CH2Cl2) to yield the title compound (8.08 g, 85%) as light red oil. MS: 226.0 (MH+, 1Br).
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaBH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65.1 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[CH2:7][CH2:6][CH2:5]2.C([O-])(=O)C.[NH4+:17].O.[OH-].[Na+]>CC(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]([NH2:17])[CH2:7][CH2:6][CH2:5]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC=1C=C2CCCC(C2=CC1)=O
Step Two
Name
NaBH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
65.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at RT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was subsequently heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled down to RT
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product (9.842 g) which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, 100 g, 2% to 10% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C2CCCC(C2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.08 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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